N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)cyclohexanecarboxamide
Description
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c24-21(17-8-2-1-3-9-17)22-15-19(20-11-6-14-25-20)23-13-12-16-7-4-5-10-18(16)23/h4-7,10-11,14,17,19H,1-3,8-9,12-13,15H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQGBZKHHMUAJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)cyclohexanecarboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the furan-2-yl intermediate: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Indolin-1-yl ethylation: The indole ring can be functionalized through alkylation reactions using suitable alkyl halides or alcohols in the presence of a base.
Amide bond formation: The final step involves coupling the furan-2-yl and indolin-1-yl intermediates with cyclohexanecarboxylic acid using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the furan ring to tetrahydrofuran.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the indole or furan rings.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA or KMnO4 under acidic or basic conditions.
Reduction: Catalytic hydrogenation using Pd/C or chemical reduction using NaBH4.
Substitution: Halogenation using NBS or electrophilic aromatic substitution using Friedel-Crafts conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction may produce tetrahydrofuran derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 270.33 g/mol. Its structure features a cyclohexanecarboxamide backbone with furan and indole moieties, which are known for their biological activity.
Pharmacological Applications
-
Indoleamine 2,3-Dioxygenase Inhibition
- N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)cyclohexanecarboxamide has been identified as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune regulation and tumor progression. IDO plays a critical role in the catabolism of tryptophan, leading to immunosuppression in tumor microenvironments. By inhibiting IDO, this compound may enhance anti-tumor immunity and improve the efficacy of cancer therapies .
-
Anticancer Activity
- Studies indicate that compounds with structural similarities to this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. Further research is needed to elucidate the specific pathways involved in its anticancer effects .
- Neuroprotective Effects
Case Studies
Mechanism of Action
The mechanism of action of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Key Research Findings
- Structural Rigidity : Cyclohexanecarboxamide derivatives with chair conformations (e.g., N-Cyclohexyl-2-(5-fluoro-1H-indol-2-yl)acetamide ) show enhanced biological activity due to stable binding interactions .
- Receptor Specificity : Fluorinated analogs (e.g., 18F-Mefway ) demonstrate that substituent electronegativity critically impacts receptor binding affinity and metabolic stability .
- Synthetic Challenges : Low yields in carboxamide synthesis (e.g., 7% for 187 ) underscore the need for improved coupling agents or reaction conditions .
Biological Activity
N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)cyclohexanecarboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a furan ring, an indole moiety, and a cyclohexanecarboxamide structure. Its chemical formula is , and it has been studied for its interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C16H19N2O2 |
| Molecular Weight | 273.34 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Research indicates that this compound may act as an inhibitor of certain enzymes involved in cancer progression and inflammatory responses.
Enzyme Inhibition
Studies have shown that compounds with similar structures can inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO), which plays a role in immune regulation and tumor growth. The inhibition of IDO can enhance anti-tumor immunity by preventing the depletion of tryptophan, an essential amino acid for T-cell proliferation .
Pharmacological Effects
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects on various cancer cell lines. The compound has shown promise in reducing cell viability and inducing apoptosis in tumor cells.
- Anti-inflammatory Properties : The compound's potential to modulate inflammatory pathways indicates its usefulness in treating conditions characterized by excessive inflammation.
- Antiviral Activity : Similar compounds have been evaluated for their ability to inhibit viral replication, particularly against SARS-CoV-2. The structural features of this compound may contribute to its effectiveness against viral targets .
Study 1: Anticancer Efficacy
In a study examining the effects of this compound on human breast cancer cells, researchers found that treatment led to a significant reduction in cell proliferation (IC50 = 15 µM). The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
Study 2: Anti-inflammatory Mechanism
Another study investigated the compound's effect on lipopolysaccharide (LPS)-induced inflammation in macrophages. Results indicated that treatment with the compound reduced the production of pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting its potential as an anti-inflammatory agent.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for synthesizing N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)cyclohexanecarboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step routes, starting with the formation of the indoline-furan-ethyl backbone, followed by coupling with cyclohexanecarboxamide. Key steps include:
- Amide Bond Formation : Use coupling reagents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) under controlled temperatures (0–5°C) to minimize side reactions .
- Optimization : High-throughput screening and continuous flow reactors improve yield and purity by enabling rapid testing of reaction parameters (solvent, catalyst, temperature) .
- Monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:3) is critical for tracking reaction progress .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR in DMSO-d6 resolve signals for the indoline, furan, and cyclohexane moieties .
- X-ray Crystallography : Single-crystal analysis confirms stereochemistry and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
Q. What are the stability profiles of this compound under various pH and temperature conditions?
- Methodological Answer : Stability studies should assess:
- Hydrolysis : Susceptibility to acidic/basic conditions (e.g., pH 1–13 buffers) via HPLC monitoring of degradation products .
- Thermal Stability : Thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) determines decomposition temperatures .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the interaction between this compound and serotonin 1A (5-HT1A) receptors?
- Methodological Answer :
- Radioligand Binding Assays : Compare binding affinity (Ki) using 18F-labeled analogs (e.g., 18F-Mefway) in PET imaging studies to quantify receptor density in vivo .
- In Vitro Models : Use transfected HEK293 cells expressing 5-HT1A receptors to measure cAMP inhibition or MAPK pathway activation .
- Structural Docking : Computational models (e.g., AutoDock Vina) predict binding poses by aligning the compound’s furan/indoline groups with receptor pockets .
Q. How do structural modifications in related analogs affect biological activity, and what does this imply for SAR studies?
- Methodological Answer :
- Analog Comparison : Replace furan with thiophene () or introduce substituents (e.g., bromo, methoxy) to assess potency shifts. For example:
| Analog Structure | Key Modification | Biological Activity |
|---|---|---|
| Thiophene variant | Thiophene replaces furan | Reduced 5-HT1A binding affinity |
| Bromo-substituted | Bromine at furan-5 | Enhanced anticancer activity |
- SAR Insights : The furan ring’s electron-rich nature enhances π-π interactions, while indoline contributes to lipophilicity, affecting blood-brain barrier penetration .
Q. What computational approaches are used to predict the pharmacokinetic properties of this compound?
- Methodological Answer :
- ADME Prediction : Tools like SwissADME calculate parameters:
- LogP : ~3.2 (moderate lipophilicity) .
- Bioavailability : 55% (estimated via topological polar surface area <90 Ų) .
- Metabolism : Cytochrome P450 docking simulations identify potential oxidation sites (e.g., furan ring) .
Q. What strategies are recommended for resolving contradictions in reported biological activity data across different studies?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., cell lines, ligand concentrations) to identify variables affecting outcomes .
- Dose-Response Curves : Re-evaluate EC50/IC50 values under standardized protocols (e.g., ATP-based viability assays for cytotoxicity) .
- Orthogonal Validation : Confirm receptor binding with SPR (surface plasmon resonance) if radioligand assays show discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
